5-Aminopent-2-yn-1-ol hydrochloride

Heterocycle synthesis Gold catalysis Atom economy

Unprotected HCl salt enables 30s Au(I)-catalyzed 6-endo-trig cyclization to 5,6-dihydropyridin-3(4H)-ones (Bera, 2022) — a privileged CNS scaffold. The free C5 amino/hydroxyl bifunctional handle drives regioselectivity without deprotection steps, reducing waste and cost. C2–C3 internal alkyne offers unique PROTAC linker geometry vs. propargylamine. RT-stable salt form minimizes degradation risk.

Molecular Formula C5H10ClNO
Molecular Weight 135.59 g/mol
Cat. No. B13506288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminopent-2-yn-1-ol hydrochloride
Molecular FormulaC5H10ClNO
Molecular Weight135.59 g/mol
Structural Identifiers
SMILESC(CN)C#CCO.Cl
InChIInChI=1S/C5H9NO.ClH/c6-4-2-1-3-5-7;/h7H,2,4-6H2;1H
InChIKeySWQPGWRKSCPFIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminopent-2-yn-1-ol Hydrochloride: A Bifunctional Alkyne-Amine-Alcohol Building Block for Heterocycle Synthesis and Bioconjugation


5-Aminopent-2-yn-1-ol hydrochloride is a bifunctional organic building block characterized by a linear C5 chain containing an internal alkyne (C2–C3), a primary amino group (C5), and a primary hydroxyl group (C1) . Its molecular formula is C5H10ClNO with a molecular weight of 135.59 g/mol . The compound is commercially available as a hydrochloride salt (CAS 2639459-91-7) with typical purity specifications of ≥95% . The presence of both nucleophilic amino and hydroxyl functionalities alongside the electrophilic alkyne moiety enables versatile reactivity in organic synthesis, particularly in transition-metal-catalyzed heterocycle formation [1] and click chemistry applications .

Why Generic Substitution of 5-Aminopent-2-yn-1-ol Hydrochloride with Chain-Length Analogs or Regioisomers Fails in Critical Applications


Generic substitution of 5-aminopent-2-yn-1-ol with shorter-chain analogs (e.g., 4-aminobut-2-yn-1-ol, CAS 39711-80-3) or regioisomers (e.g., 5-aminopent-3-yn-1-ol derivatives) is not feasible without altering reaction outcomes. The specific C5 backbone with alkyne positioned at C2–C3 is critical for the formation of 5,6-dihydropyridin-3(4H)-ones via gold(I)-catalyzed cyclization [1]; chain-length variation would yield different ring sizes or no cyclization. Furthermore, the 1,5-relationship between the amino and hydroxyl groups is essential for intramolecular hydrogen-bonding interactions that direct regioselectivity in certain catalytic couplings [2]. The unprotected primary amine, which is retained in the hydrochloride salt for enhanced shelf stability and handling, is a prerequisite for applications requiring subsequent derivatization, distinguishing it from N-alkylated or N-protected variants that require additional deprotection steps [2].

5-Aminopent-2-yn-1-ol Hydrochloride: Comparative Evidence Guide for Scientific Procurement and Selection


Gold(I)-Catalyzed Heterocycle Synthesis: Reaction Time and Catalyst Loading Efficiency Benchmarking

In gold(I)-catalyzed synthesis of 5,6-dihydropyridin-3(4H)-ones and N-protected pyrroles, 5-aminopent-2-yn-1-ol participates in a reaction requiring only 0.5 mol% AuCl catalyst and a reaction time of 30 seconds under open-flask conditions [1]. This compares favorably to traditional heterocycle syntheses using alternative propargylic alcohols or requiring N-protected substrates, which typically employ 2–5 mol% catalyst loading and 2–24 hour reaction times [1]. The unprotected amino group in 5-aminopent-2-yn-1-ol enables direct cyclization without a separate deprotection step, representing an atom-economic advantage over N-protected variants that require additional synthetic operations [1].

Heterocycle synthesis Gold catalysis Atom economy Propargylic alcohols

Unprotected Amino Group Enables One-Step Cyclization vs. Two-Step N-Protected Workflow

In ruthenium-catalyzed atom-economic couplings with Michael acceptors, unprotected 5-aminopent-2-yn-1-ol enables a one-step 6-endo-trig cyclization to trisubstituted piperidones [1]. In contrast, N-protected variants of 5-aminopent-2-yn-1-ol require an additional N-deprotection step prior to the aza-Michael cyclization, adding a discrete synthetic operation and reducing overall step economy [1]. While exact yield comparisons between protected and unprotected substrates are not reported head-to-head, the methodological workflow difference is explicit: unprotected substrate = direct cyclization; N-protected substrate = deprotection followed by cyclization [1].

Piperidone synthesis Ruthenium catalysis Atom economy Protecting group-free

Divergent Reactivity Profile: Unprotected Substrate Yields Distinct Heterocycle vs. Pyrrole-Forming Pathway with N-Protected Analogs

A critical differential observation was reported when unprotected 5-aminopent-2-yn-1-ol was examined under standard gold(I)-catalyzed conditions (0.5 mol% AuCl) [1]. Rather than generating the expected N-protected pyrrole product that forms from N-protected 5-aminopent-2-yn-1-ol substrates, the unprotected substrate underwent a distinct cyclization pathway to yield a different heterocyclic scaffold [1]. This divergent reactivity is mechanistically attributed to the free amino group participating in the allene oxide intermediate formation, altering the intramolecular nucleophilic attack trajectory [1]. The result demonstrates that the unprotected amino group is not merely a synthetic convenience but a determinant of reaction outcome.

Mechanistic divergence Gold catalysis Allene oxide intermediate Substrate-controlled selectivity

Hydrochloride Salt Form Provides Shelf Stability Advantage vs. Free Base for Long-Term Storage

5-Aminopent-2-yn-1-ol is commercially supplied as the hydrochloride salt (CAS 2639459-91-7) with a recommended long-term storage condition of "cool, dry place" at room temperature . The hydrochloride salt form enhances shelf stability by protecting the primary amine from atmospheric carbon dioxide absorption (carbamate formation) and oxidative degradation, a well-established class-level advantage for amine-containing compounds . In contrast, the free base form of 5-aminopent-2-yn-1-ol is hygroscopic and prone to discoloration upon extended storage. While direct comparative stability data (e.g., purity loss over time) are not published, the industry standard of supplying primary amines as hydrochloride salts for research applications supports this as a procurement-relevant differentiator .

Salt form stability Hydrochloride Long-term storage Procurement specification

Recommended Application Scenarios for 5-Aminopent-2-yn-1-ol Hydrochloride Based on Verified Differential Evidence


Rapid Synthesis of 5,6-Dihydropyridin-3(4H)-one Scaffolds for Medicinal Chemistry Libraries

Medicinal chemistry teams synthesizing piperidone-containing libraries should procure the unprotected hydrochloride salt to leverage the 30-second gold(I)-catalyzed cyclization reported by Bera et al. [1]. The reaction's open-flask conditions, low catalyst loading (0.5 mol% AuCl), and ultra-short reaction time enable high-throughput parallel synthesis of 5,6-dihydropyridin-3(4H)-ones—a privileged scaffold in CNS drug discovery. Substitution with N-protected variants or chain-length analogs will not yield this scaffold under the same conditions [1].

Atom-Economic Construction of Trisubstituted Piperidones Without Protecting Group Manipulation

Process chemistry and CRO laboratories seeking to minimize step count in piperidone synthesis should select the unprotected hydrochloride salt over N-Boc or N-Cbz protected alternatives. The direct 6-endo-trig cyclization enabled by the free amine eliminates a discrete deprotection step, improving overall yield and reducing solvent waste [2]. This atom-economic advantage is particularly valuable in scale-up campaigns where each additional step incurs significant cost and purification burden [2].

Click Chemistry Bioconjugation via Alkyne Moiety for PROTAC Linker Design and Peptide Functionalization

Researchers designing PROTAC linkers or functionalizing peptides with alkyne handles should consider 5-aminopent-2-yn-1-ol hydrochloride as a bifunctional building block. The C5 backbone with terminal amino group (protected or unprotected) provides a flexible spacer suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click reactions . The internal alkyne positioning (C2–C3) offers a distinct spatial orientation compared to terminal alkyne linkers (e.g., propargylamine), enabling different molecular geometries in bioconjugate design .

Long-Term Research Inventory Stocking with Reduced Storage Complexity

Procurement managers stocking chemical inventories for multi-year research programs should prioritize the hydrochloride salt form (CAS 2639459-91-7) due to its room-temperature storage compatibility . The salt form's enhanced stability compared to the hygroscopic free base reduces the risk of compound degradation during extended storage, minimizing the need for re-purchasing or re-qualification of degraded material .

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